IPTG

lac operon induction synthetic biology recombinant protein expression

Inconsistent inducer depletion plagues lactose-based expression, causing variable yields. IPTG (CAS 367-93-1) solves this as a non-metabolizable allolactose analog that binds LacI repressor with Kd ≈ 10⁻⁶ M-1,000-fold tighter than lactose-enabling sustained, dose-dependent induction. • Constant intracellular concentration eliminates carbon source interference seen with metabolizable inducers • 10-fold lower bimodal induction threshold vs. TMG ensures homogeneous population response • Validated for lac, tac, and T7lac promoter systems at standard 0.1-1.0 mM working concentrations.

Molecular Formula C9H18O5S
Molecular Weight 238.30 g/mol
CAS No. 367-93-1
Cat. No. B1672284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPTG
CAS367-93-1
Synonyms1-Thio-beta-D-galactopyranoside, Isopropyl
IPTG
Isopropyl 1 Thio beta D galactopyranoside
Isopropyl 1-Thio-beta-D-galactopyranoside
Isopropyl Thiogalactoside
Thiogalactoside, Isopropyl
Molecular FormulaC9H18O5S
Molecular Weight238.30 g/mol
Structural Identifiers
SMILESCC(C)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1
InChIKeyBPHPUYQFMNQIOC-NXRLNHOXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IPTG for Recombinant Protein Expression


Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic, non-metabolizable analog of allolactose that serves as a gratuitous inducer of the lac operon in Escherichia coli and related bacterial expression systems [1]. IPTG binds the lac repressor (LacI) with an affinity (Kd ≈ 10⁻⁶ M) that is substantially higher than that of lactose (Kd ≈ 10⁻³ M), driving a conformational change that dissociates the repressor from the operator and permits transcription [2]. Because IPTG is not hydrolyzed by β-galactosidase, its intracellular concentration remains constant throughout induction, enabling sustained and predictable gene expression [3]. These properties have established IPTG as the reference standard for laboratory-scale recombinant protein production under lac, tac, and T7lac promoter control.

IPTG Substitution Limitations


IPTG, lactose, and thiomethyl galactoside (TMG) all induce the lac operon, yet they exhibit fundamentally distinct pharmacokinetic, metabolic, and population-level behaviors that preclude simple interchange in validated expression protocols [1]. Lactose is metabolized as a carbon source and requires enzymatic conversion to allolactose, leading to variable intracellular concentrations and induction kinetics that depend on cell density and metabolic state [2]. TMG, while also a gratuitous inducer, demonstrates a different inducer uptake profile and requires approximately ten-fold higher concentrations to achieve bimodal induction compared to IPTG [1]. Direct substitution without systematic re-optimization of inducer concentration, induction timing, and culture conditions risks inconsistent expression yields, population heterogeneity artifacts, and loss of reproducibility across experiments or production batches .

IPTG Evidence Guide


Bimodal Induction vs. TMG

A systematic head-to-head comparison of lac promoter induction in E. coli LJ110 using a gfp reporter strain demonstrated that IPTG achieves bimodal induction at concentrations approximately ten-fold lower than those required for thiomethyl galactoside (TMG) [1]. The study directly compared induction at the single-cell level and reported quantitative induction curves for both inducers under identical experimental conditions [1].

lac operon induction synthetic biology recombinant protein expression

Metabolic Stability vs. Lactose

Unlike lactose, which is consumed as a carbon source and requires intracellular conversion to allolactose for inducer activity, IPTG is not metabolized by E. coli β-galactosidase, maintaining a constant intracellular concentration throughout the induction period [1]. This non-metabolizable property directly eliminates the time-dependent decay of inducer concentration that occurs with lactose-based induction, where lactose levels decline due to catabolism and dilution by cell growth [2].

metabolic burden continuous induction process reproducibility

Lactose Yields Higher Active Enzyme

In a comparative study of methyl parathion degrading enzyme (MPD) expression in E. coli, lactose induction produced a nearly 2-fold increase in active MPD yield compared to IPTG induction under optimized conditions (37°C, 0.5% w/v lactose) [1]. This result demonstrates that IPTG does not universally outperform lactose for all target proteins, and that alternative inducers may be preferable when active enzyme yield is the primary metric [1].

methyl parathion degrading enzyme active protein yield lactose alternative

IPTG Application Scenarios


High-Throughput Cloning and Blue-White Screening

IPTG combined with X-Gal enables robust blue-white screening of recombinant bacterial colonies by inducing lacZ ω fragment expression for α-complementation [1]. The non-metabolizable nature of IPTG ensures sustained inducer presence on agar plates, producing clear, consistent color differentiation between recombinant (white) and non-recombinant (blue) colonies over extended incubation periods [2]. Typical working concentrations: IPTG 50 mg/mL stock solution; 10–20 µL per standard 90 mm LB agar plate [3].

Lab-Scale Recombinant Expression with Precise Induction

IPTG is the inducer of choice for E. coli expression systems (lac, tac, T7lac promoters) when experimental reproducibility and dose-dependent control are paramount [1]. The ten-fold lower bimodal induction threshold compared to TMG [2] and the constant intracellular concentration achieved via non-metabolism [3] minimize batch-to-batch variability. Standard induction concentrations range from 0.1–1.0 mM, with lower concentrations (50–100 µM) often sufficient for full induction in optimized systems .

Consistent Small-to-Pilot Fermentation

For fermentations up to pilot scale, IPTG provides superior induction control and predictable yields despite higher unit cost compared to lactose [1]. The absence of inducer depletion eliminates the need for continuous feeding strategies required with lactose, reducing process complexity and operator error [2]. At industrial production scales (>100 L), lactose or alternative inducers are often substituted for cost reduction, but IPTG remains the gold standard for process development and validation [3].

Technical Documentation Hub

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